Sofosbuvir 13CD3
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Overview
Description
Sofosbuvir is a nucleotide analogue prodrug that inhibits the hepatitis C virus (HCV) RNA polymerase NS5B, which is crucial for viral replication . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Sofosbuvir.
Preparation Methods
The preparation of GS-7977 13CD3 involves the incorporation of deuterium and carbon-13 isotopes into the Sofosbuvir moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms . Industrial production methods are similar but scaled up to meet the demand for research purposes.
Chemical Reactions Analysis
GS-7977 13CD3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GS-7977 13CD3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Sofosbuvir in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying the metabolites of Sofosbuvir.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Sofosbuvir.
Hepatitis C Research: Plays a crucial role in the development of new therapies for hepatitis C by providing insights into the mechanism of action of Sofosbuvir .
Mechanism of Action
GS-7977 13CD3, like Sofosbuvir, is a nucleotide analogue inhibitor that specifically inhibits the HCV NS5B RNA-dependent RNA polymerase. Following intracellular metabolism, it forms the pharmacologically active uridine analog triphosphate (GS-461203), which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate, thereby inhibiting viral replication .
Comparison with Similar Compounds
GS-7977 13CD3 is unique due to its isotopic labeling, which makes it particularly useful for research purposes. Similar compounds include:
Sofosbuvir: The non-labeled version of GS-7977 13CD3, used as an antiviral medication for hepatitis C.
GS-331007: The primary circulating metabolite of Sofosbuvir, accounting for over 90% of systemic drug exposure.
PSI-7851: Another nucleotide analogue that inhibits HCV RNA polymerase.
These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic properties.
Properties
Molecular Formula |
C22H29FN3O9P |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i4+1D3 |
InChI Key |
TTZHDVOVKQGIBA-VKRIPBSLSA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Synonyms |
Sofosbuvir-13C-D3; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.